molecular formula C12H10F2N2O2 B10959554 N-(2,5-difluorophenyl)-4,5-dimethyl-1,2-oxazole-3-carboxamide

N-(2,5-difluorophenyl)-4,5-dimethyl-1,2-oxazole-3-carboxamide

Cat. No.: B10959554
M. Wt: 252.22 g/mol
InChI Key: UALHQCGAGZTDEI-UHFFFAOYSA-N
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Description

N-(2,5-difluorophenyl)-4,5-dimethyl-1,2-oxazole-3-carboxamide is an organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a difluorophenyl group and a carboxamide group attached to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-difluorophenyl)-4,5-dimethyl-1,2-oxazole-3-carboxamide typically involves the reaction of 2,5-difluoroaniline with appropriate reagents to form the oxazole ring. One common method involves the use of a Grignard reagent, such as difluorophenyl magnesium chloride, which reacts with a suitable precursor to form the desired compound . The reaction conditions often include anhydrous solvents and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its quality and suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-difluorophenyl)-4,5-dimethyl-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The difluorophenyl group can participate in substitution reactions, where one or more fluorine atoms are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole oxides, while substitution reactions can produce a variety of substituted oxazole derivatives.

Scientific Research Applications

N-(2,5-difluorophenyl)-4,5-dimethyl-1,2-oxazole-3-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(2,5-difluorophenyl)-4,5-dimethyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-(2,5-difluorophenyl)-4,5-dimethyl-1,2-oxazole-3-carboxamide include:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of the oxazole ring and the difluorophenyl group. This structural arrangement imparts distinct chemical properties and potential biological activities, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H10F2N2O2

Molecular Weight

252.22 g/mol

IUPAC Name

N-(2,5-difluorophenyl)-4,5-dimethyl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C12H10F2N2O2/c1-6-7(2)18-16-11(6)12(17)15-10-5-8(13)3-4-9(10)14/h3-5H,1-2H3,(H,15,17)

InChI Key

UALHQCGAGZTDEI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(ON=C1C(=O)NC2=C(C=CC(=C2)F)F)C

Origin of Product

United States

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